molecular formula C116H170N30O40S B13815492 Neuropeptide y(1-24)amide(human,rat)

Neuropeptide y(1-24)amide(human,rat)

Cat. No.: B13815492
M. Wt: 2656.8 g/mol
InChI Key: SAJMZUKCUUHBDC-PPSXDLBHSA-N
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Description

Structural and Functional Characteristics of Neuropeptide Y(1-24)amide Fragments

The structural architecture of Neuropeptide Y(1-24)amide is defined by its N-terminal residues (Tyr¹–Pro²–Ile³–Lys⁴–…–Tyr²⁴), which form an amphipathic α-helix stabilized by hydrophobic interactions and a C-terminal amidation. This configuration enables selective engagement with Y1 receptors through a sub-pocket mechanism. In Y1 receptors, the N-terminal Tyr¹ and Pro² residues insert into a cavity formed by extracellular loop 2 (ECL2) and transmembrane domains 5–6 (TM5–6), creating a polar network with Glu¹⁸²ᴱᶜᴸ² and Asp²⁰⁰ᴱᶜᴸ² and hydrophobic contacts with Phe¹⁹⁹ᴱᶜᴸ² and Phe²⁸⁶⁶.⁵⁸ (Figure 1A–B). This sub-pocket is absent in Y2 receptors, where the N-terminal segment adopts an extended conformation with fewer receptor contacts.

Functional assays demonstrate that Neuropeptide Y(1-24)amide retains agonist activity at Y1 receptors but exhibits reduced potency compared to full-length NPY. For example, in LPS-stimulated macrophages, the fragment modulates immune responses by inhibiting nitric oxide production and phagocytosis via Y1 receptor activation. Its truncated structure eliminates interactions with the Y2 receptor’s orthosteric pocket, which in full-length NPY requires residues beyond position 24. This selectivity profile makes the fragment a valuable tool for dissecting Y1-specific signaling pathways.

Table 1: Key Structural Determinants of Neuropeptide Y(1-24)amide Binding

Receptor Binding Pocket Residues Interaction with NPY(1-24)amide
Y1 Glu¹⁸²ᴱᶜᴸ², Asp²⁰⁰ᴱᶜᴸ², Phe²⁸⁶⁶.⁵⁸ Polar network with Tyr¹/Lys⁴; hydrophobic contacts with Pro²
Y2 Arg²⁰⁸⁶.³⁵, Phe²⁸⁶⁶.⁵⁸ No sub-pocket; weak N-terminal engagement

The amidated C-terminus further stabilizes receptor binding by forming a salt bridge with conserved glutamine residues (e.g., Gln³.³²) in the receptor’s transmembrane domain. Mutagenesis studies in Caenorhabditis elegans NPR-1 receptors—a homolog of human Y2 receptors—reveal that analogous residues (Gln¹⁵⁰³.³²) are critical for peptide orientation and G-protein coupling. This conservation suggests a universal mechanism for amidated neuropeptides across species.

Evolutionary Conservation of Neuropeptide Y(1-24)amide Across Mammalian Species

The Neuropeptide Y(1-24)amide sequence is highly conserved in humans and rats, with 100% identity in the first 24 residues (Table 2). This conservation extends to critical motifs such as the N-terminal Tyr-Pro-Ile-Lys tetrad and the C-terminal RxRYamide signature. In rodents, the fragment’s role in appetite regulation and stress response mirrors its function in humans, as evidenced by conserved Y1 receptor activation profiles.

Table 2: Sequence Conservation of Neuropeptide Y(1-24)amide

Species N-Terminal Sequence (1–4) C-Terminal Sequence (21–24) Amidation
Human Tyr-Pro-Ile-Lys Thr-Arg-Tyr-Tyr Yes
Rat Tyr-Pro-Ile-Lys Thr-Arg-Tyr-Tyr Yes
Mouse Tyr-Pro-Ile-Lys Thr-Arg-Tyr-Tyr Yes

Evolutionary parallels emerge in invertebrates, where C. elegans FLP-34–1 (ADISTFASAINNAGRLRYamide) shares a C-terminal RxRYamide motif with Neuropeptide Y(1-24)amide. Despite low overall sequence homology, both peptides activate Y2-like receptors through conserved electrostatic interactions between arginine residues and acidic ECL2 residues (e.g., Glu¹⁸²ᴱᶜᴸ² in Y1 receptors). This functional convergence suggests that the RxRϕamide (ϕ = hydrophobic) motif represents an ancient ligand-receptor recognition system predating bilaterian diversification.

In teleost fish, NPY(1-24)amide-like peptides exhibit modifications at positions 3–4 (e.g., Ile³→Val³ in zebrafish), yet retain Y1 receptor affinity. These substitutions highlight the robustness of the core structural framework in maintaining receptor engagement across evolutionary time.

Properties

Molecular Formula

C116H170N30O40S

Molecular Weight

2656.8 g/mol

IUPAC Name

(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C116H170N30O40S/c1-56(2)45-73(93(120)164)134-96(167)58(4)126-106(177)80(54-147)141-103(174)75(48-63-25-31-66(151)32-26-63)136-102(173)74(47-62-23-29-65(150)30-24-62)135-98(169)68(16-10-39-123-116(121)122)130-94(165)57(3)125-97(168)71(37-44-187-7)132-104(175)77(51-91(160)161)138-100(171)70(34-36-89(156)157)131-95(166)59(5)127-109(180)83-18-12-40-143(83)112(183)60(6)128-101(172)76(50-90(158)159)137-99(170)69(33-35-88(154)155)129-87(153)53-124-108(179)82-17-11-42-145(82)115(186)79(49-86(119)152)140-105(176)78(52-92(162)163)139-110(181)85-20-14-43-146(85)114(185)72(15-8-9-38-117)133-107(178)81(55-148)142-111(182)84-19-13-41-144(84)113(184)67(118)46-61-21-27-64(149)28-22-61/h21-32,56-60,67-85,147-151H,8-20,33-55,117-118H2,1-7H3,(H2,119,152)(H2,120,164)(H,124,179)(H,125,168)(H,126,177)(H,127,180)(H,128,172)(H,129,153)(H,130,165)(H,131,166)(H,132,175)(H,133,178)(H,134,167)(H,135,169)(H,136,173)(H,137,170)(H,138,171)(H,139,181)(H,140,176)(H,141,174)(H,142,182)(H,154,155)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H4,121,122,123)/t57-,58-,59-,60-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-/m0/s1

InChI Key

SAJMZUKCUUHBDC-PPSXDLBHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Method Overview:

  • The predominant method for preparing Neuropeptide Y (1-24) amide is solid-phase peptide synthesis (SPPS), typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
  • The synthesis is conducted on a resin support, commonly Rink amide resin, which facilitates the generation of the C-terminal amide upon cleavage.
  • Microwave-assisted automated synthesizers, such as the CEM Liberty Blue, are used to enhance coupling efficiency and reduce synthesis time.
  • Coupling reagents include Oxyma Pure and N,N'-diisopropylcarbodiimide (DIC), with 20% piperidine used for Fmoc deprotection cycles.
  • After chain assembly, global deprotection and cleavage from the resin are performed using trifluoroacetic acid (TFA) cocktails (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) under controlled temperature and time conditions.
  • The crude peptide is precipitated with cold diethyl ether and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity.

Key Data:

Parameter Details
Resin Rink amide resin
Protection strategy Fmoc/t-Bu
Coupling reagents Oxyma Pure, DIC
Deprotection agent 20% Piperidine
Cleavage cocktail 95% TFA / 2.5% Triisopropylsilane / 2.5% H2O
Purification method RP-HPLC (C18 column)
Purity after purification >95%
Molecular weight 2657.1 Da (calculated)
Molecular formula C116H170N30O40S

Recombinant Expression and Post-Translational Modification

Method Overview:

  • An alternative to chemical synthesis is recombinant expression of a cysteine-extended precursor peptide in microbial systems.
  • The precursor undergoes a chemical conversion cascade to achieve the C-terminal α-amidation, a critical post-translational modification for biological activity.
  • The process involves:
    • Expression of the peptide with a C-terminal cysteine extension.
    • Reaction with 7-nitro-2,1,3-benzoxadiazole chloride (NBD-Cl) to form an arylated intermediate.
    • Photochemical cleavage in a photoflow reactor to generate an enamide intermediate.
    • Acidic hydrolysis, often with phosphoric acid, to convert the enamide to the amidated peptide.
  • This method is scalable, allowing gram-scale production with yields around 20% for PYY analogs, and up to 78% for other peptides using similar chemistry.

Advantages:

  • Enables large-scale manufacturing suitable for therapeutic peptide production.
  • Avoids some limitations of SPPS such as peptide length and cost.
  • The photochemical step is rapid and clean, compatible with industrial scale-up.

Key Data:

Step Description Outcome/Yield
Recombinant expression Production of cysteine-extended precursor Multi-gram scale (>4 g)
NBD-Cl arylation Formation of arylated intermediate Full conversion
Photochemical cleavage Enamide intermediate formation in flow reactor Six-second residence time
Acidic hydrolysis (phosphoric acid) Conversion to C-terminal α-amide 20% overall yield (PYY analog)

Chemical Modifications and Labeling for Analytical and Functional Studies

Method Overview:

  • For research and receptor binding studies, Neuropeptide Y (1-24) amide is often chemically modified, such as fluorescent labeling or propionylation.
  • Fluorescent labels (e.g., 6-carboxytetramethylrhodamine) are attached at specific lysine residues to study receptor interactions and peptide internalization.
  • Propionylation of lysine residues is performed using N-succinimidyl propionate in anhydrous solvents under controlled conditions.
  • These modifications require careful purification by preparative HPLC and characterization by high-resolution mass spectrometry (HRMS) and analytical RP-HPLC.

Key Data:

Modification Reagents/Conditions Yield/Outcome
Fluorescent labeling 6-carboxytetramethylrhodamine on Lys4 Full receptor efficacy retained
Propionylation N-succinimidyl propionate, DMF, DIPEA 35% isolated yield
Purification Preparative RP-HPLC >99% purity
Characterization HRMS (ESI), RP-HPLC Confirmed molecular mass

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations References
Solid-Phase Peptide Synthesis Automated microwave-assisted Fmoc SPPS; RP-HPLC purification High purity; precise sequence control Costly for long peptides; time-consuming
Recombinant Expression + Chemical Amidation Cysteine-extended precursor; photochemical and acidic amidation Scalable; suitable for gram-scale production Requires specialized equipment; moderate yield
Chemical Modifications (Labeling/Propionylation) Post-synthesis modifications for functional studies Enables receptor binding and stability studies Additional purification steps required

Chemical Reactions Analysis

Types of Reactions: Neuropeptide Y (1-24) amide (human, rat) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Appetite Regulation and Energy Homeostasis

Neuropeptide Y is well-known for its role in stimulating appetite and promoting energy storage. Research indicates that Neuropeptide Y (1-24) amide can influence feeding behavior and energy balance.

Key Studies:

  • Yu et al. (2016) demonstrated that Neuropeptide Y1 receptor signaling regulates glucocorticoid-induced inhibition of osteoblast differentiation, which is crucial for understanding metabolic bone diseases .
  • Malet (2017) found that spinal activation of the Neuropeptide Y Y1 receptor reduces mechanical and cold allodynia in rats with chronic pain, suggesting potential therapeutic applications for pain management .

Anxiety and Stress Resilience

Neuropeptide Y has been implicated in anxiety regulation. Studies have shown that it can exert anxiolytic effects, making it a candidate for treating anxiety disorders.

Clinical Applications:

  • A randomized dose-ranging study assessed the tolerability and anxiolytic efficacy of intranasal Neuropeptide Y in individuals with post-traumatic stress disorder (PTSD). The study found that higher doses were associated with significant reductions in anxiety scores .
  • Research by Sinha et al. (2008) indicated that repeated administration of Neuropeptide Y into the amygdala produces stress-resilient behavioral responses, highlighting its potential as a therapeutic target for anxiety-related disorders .

Neuroprotection and Neurogenesis

Neuropeptide Y has been studied for its neuroprotective properties, particularly in models of neurodegeneration and stress-related disorders.

Findings:

  • Research indicates that Neuropeptide Y can enhance neurogenesis and protect against neuronal loss under stress conditions, suggesting its potential role in treating neurodegenerative diseases .
  • A study highlighted the increased activity of hypothalamic Neuropeptide Y in aging rats, correlating with changes in body weight and adiposity, which may provide insights into age-related metabolic disorders .

Cardiovascular Effects

Neuropeptide Y also plays a role in cardiovascular physiology, influencing blood pressure regulation and heart function.

Relevant Research:

  • Studies have shown that Neuropeptide Y can induce vasoconstriction and modulate heart rate, indicating its importance in cardiovascular health .

Potential Therapeutic Applications

The diverse roles of Neuropeptide Y (1-24) amide suggest various therapeutic applications:

Application AreaPotential BenefitsKey Studies
Appetite RegulationAppetite stimulation, obesity treatmentYu et al. (2016), Malet (2017)
Anxiety DisordersAnxiolytic effectsStudy on PTSD patients
NeuroprotectionProtection against neuronal damageSinha et al. (2008)
Cardiovascular HealthBlood pressure modulationVarious cardiovascular studies

Mechanism of Action

Neuropeptide Y (1-24) amide (human, rat) exerts its effects by binding to neuropeptide Y receptors, which are G-protein-coupled receptors (GPCRs). The primary receptors involved are Y1, Y2, Y4, and Y5. Upon binding to these receptors, the peptide activates intracellular signaling pathways, leading to various physiological responses. For example, activation of Y1 receptors can reduce anxiety, while Y5 receptors are involved in stimulating food intake .

Comparison with Similar Compounds

Vasoconstrictive Effects

Studies in anesthetized rats demonstrate that NPY (1-24) amide and related peptides exhibit distinct vasoconstrictive profiles in the gastric microcirculation (Table 1):

Table 1: Vasoconstrictive Effects on Gastric Mucosal Blood Flow (LDF)

Compound Dose Range (nmol/kg⁻¹/min⁻¹) Max LDF Reduction (%) Systemic BP Effect Receptor Mechanism
NPY (1-24) amide 0.05–0.2 41 ± 5 Mild, dose-dependent rise Y1/Y5 receptors
Noradrenaline 30–90 84 ± 6 Significant increase α1-adrenoceptors
PYY 0.1–0.4 Variable (28–40) Minimal Y1/Y2 receptors
PP 0.1–0.4 <20 None Y4 receptors
  • NPY vs. Noradrenaline: NPY (1-24) amide achieves peak vasoconstriction at lower doses (0.2 nmol/kg⁻¹/min⁻¹) compared to noradrenaline (90 nmol/kg⁻¹/min⁻¹). However, noradrenaline induces greater maximal LDF reduction (84% vs. 41%) and systemic blood pressure elevation .
  • NPY vs. PYY/PP : PYY shows inconsistent efficacy, while PP is minimally active, reflecting differences in receptor affinity and tissue distribution .

Mucosal Damage Induction

Both NPY (1-24) amide and noradrenaline induce dose-dependent gastric mucosal injury via microvascular ischemia (Table 2):

Table 2: Mucosal Damage After Intra-Arterial Infusion

Compound Dose (nmol/kg⁻¹/min⁻¹) Mucosal Damage (% Area) α1-Adrenoceptor Sensitivity
NPY (1-24) amide 0.2 25 ± 4 Insensitive
Noradrenaline 60 28 ± 5 Sensitive (69% inhibition)
  • Mechanistic Divergence: The α1-adrenoceptor antagonist prazosin abolishes noradrenaline-induced damage but only partially attenuates NPY (1-24) amide’s effects, confirming Y receptor-mediated pathways for NPY .

Receptor Mechanisms

  • NPY (1-24) amide : Primarily activates Y1 and Y5 receptors, implicated in vasoconstriction and appetite regulation .
  • PYY/PP : PYY prefers Y2 receptors (intestinal motility), while PP binds Y4 receptors (pancreatic secretion) .
  • Noradrenaline: Acts via α1-adrenoceptors, inducing rapid vasoconstriction and systemic hypertension .

Pharmacological Profiles

  • Potency: NPY (1-24) amide is 10–100x more potent than PYY and PP in reducing gastric blood flow but less potent than noradrenaline at higher doses .
  • Clinical Relevance: Elevated plasma NPY levels correlate with conditions like chronic renal failure and hypertension, suggesting pathophysiological roles distinct from noradrenaline .

Biological Activity

Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in various physiological processes, including appetite regulation, circadian rhythms, and stress response. The specific fragment known as Neuropeptide Y (1-24) amide has garnered attention for its biological activity, particularly in human and rat models. This article explores the biological activity of NPY (1-24) amide, focusing on its mechanisms of action, receptor interactions, and implications for health and disease.

NPY exerts its effects primarily through G-protein coupled receptors (GPCRs), specifically the Y1, Y2, Y4, and Y5 receptors. The interaction with these receptors mediates various biological responses:

  • Y1 Receptor : Primarily associated with appetite stimulation and anxiolytic effects. Activation of Y1 has been linked to increased food intake and reduced anxiety-like behaviors in animal models .
  • Y2 Receptor : Involved in inhibiting neurotransmitter release and modulating anxiety and stress responses. It plays a role in energy homeostasis and has been implicated in conditions such as obesity and diabetes .
  • Y4 and Y5 Receptors : Less studied but are believed to contribute to the regulation of food intake and metabolic processes .

Electrophysiological Effects

Research has demonstrated that NPY (1-24) amide influences brain electrical activity. A study observed that intracerebroventricular administration of NPY resulted in significant changes in electroencephalographic (EEG) patterns:

  • Slowing of Delta Activity : Increased delta wave activity was noted in the frontal cortex, indicating potential effects on sleep and arousal states.
  • Changes in Theta Activity : Alterations in high-frequency theta activities were observed across various brain regions, suggesting a role in cognitive processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of NPY (1-24) amide:

  • Anxiolytic Effects : In behavioral assays, NPY administration produced anxiolytic-like effects comparable to traditional anxiolytics such as benzodiazepines. This was evidenced by reduced anxiety behaviors in rodent models following NPY treatment .
  • Diabetes Research : A study indicated that decreased levels of NPY are associated with gastrointestinal complications in diabetic rats. The modulation of NPY levels could potentially influence insulin secretion and overall metabolic health .
  • Analgesic Properties : Intrathecal administration of NPY has been shown to produce analgesia in rats, suggesting its potential as a therapeutic target for pain management. This effect appears to be mediated by inhibition of nociceptive pathways .

Data Tables

The following table summarizes key findings related to the biological activity of Neuropeptide Y (1-24) amide:

Study Findings Receptor Involvement Model Used
Study 1Anxiolytic effects observed with NPY administrationY1 receptorRodent models
Study 2Decreased NPY levels linked to GI complicationsNPY receptors (Y1/Y2)Diabetic rats
Study 3Analgesic effects via intrathecal NPYUnknown; nociceptive pathwaysRat spinal cord

Q & A

Q. What are the structural characteristics of Neuropeptide Y (1-24) amide, and how do they influence receptor binding specificity?

Neuropeptide Y (1-24) amide (NPY (1-24)) is a 24-amino acid fragment with the sequence Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-NH₂ . Its N-terminal region (residues 1-24) is critical for Y1 receptor activation, while shorter fragments (e.g., NPY (13-36)) preferentially bind Y2 receptors . Structural characterization requires mass spectrometry (MW: 2656.83 Da) and HPLC to confirm purity, as batch-to-batch variability can affect functional outcomes .

Q. What in vitro assays are recommended to assess the biological activity of NPY (1-24) amide?

Two primary assays are:

  • Rat vas deferens twitch response inhibition : NPY (1-24) reduces electrically stimulated contractions via Y1 receptor modulation .
  • Hippocampal neuron activation : In vivo studies show NPY (1-24) induces neuronal activity in the rat CA3 region after NMDA induction, measurable via calcium imaging or c-Fos expression . Ensure peptide stability by storing at -20°C in lyophilized form and reconstituting in sterile buffers to prevent degradation .

Q. How is NPY (1-24) amide distinguished from full-length NPY in receptor signaling studies?

Full-length NPY (36 residues) activates Y1, Y2, Y4, and Y5 receptors, while NPY (1-24) primarily targets Y1 due to the absence of the C-terminal region required for Y2 binding . Use competitive binding assays with radiolabeled NPY and selective antagonists (e.g., BIBP3226 for Y1) to validate receptor specificity .

Advanced Research Questions

Q. How should experimental designs evaluate the neuroprotective effects of NPY (1-24) amide against β-amyloid toxicity?

  • Model system : Primary rat cortical neurons exposed to Aβ25-35 (10 μM) for 24–48 hours .
  • Intervention : Pretreat neurons with NPY (1-24) (0.5–2 μM) 1 hour prior to Aβ exposure.
  • Outcome measures :
  • Neuronal survival via MTT assay or lactate dehydrogenase (LDH) release.
  • Nerve growth factor (NGF) synthesis quantified by ELISA or RT-PCR .
    • Controls : Include scrambled peptide and Y1 receptor knockout models to confirm mechanism .

Q. What methodological strategies address contradictions in reported receptor activation profiles of NPY fragments?

Discrepancies arise from:

  • Peptide purity : Validate via HPLC (>98% purity) and mass spectrometry to exclude truncated/degraded products .
  • Assay specificity : Use functional assays (e.g., cAMP inhibition for Y1) instead of binding assays alone.
  • Concentration gradients : Establish dose-response curves (e.g., 0.1–10 μM) to identify receptor-specific thresholds .
  • Species differences : Human vs. rat NPY (1-24) may exhibit divergent receptor affinities; confirm cross-reactivity in heterologous expression systems .

Q. How can researchers optimize in vivo delivery of NPY (1-24) amide for central nervous system studies?

  • Administration routes : Intracerebroventricular (ICV) injection ensures direct CNS delivery, bypassing peripheral metabolism .
  • Blood-brain barrier (BBB) penetration : Conjugate with cell-penetrating peptides (e.g., TAT) or use nanoparticle encapsulation .
  • Pharmacokinetics : Monitor plasma and cerebrospinal fluid (CSF) levels via LC-MS/MS to assess bioavailability and degradation rates .

Q. What statistical approaches are critical for analyzing NPY (1-24) amide’s effects in preclinical models?

  • Sample size : Power analysis (α=0.05, β=0.2) to determine group sizes, minimizing Type I/II errors .
  • Data normalization : Express neuronal survival as a percentage of vehicle-treated controls.
  • Multivariate analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) for dose-response or time-course experiments .
  • Software : Tools like GraphPad Prism or SAS Statview ensure reproducibility .

Data Interpretation and Contradiction Management

Q. How should researchers reconcile conflicting results on NPY (1-24)’s role in metabolic regulation vs. neuroprotection?

  • Context-dependent effects : NPY’s metabolic actions (e.g., appetite stimulation) are mediated by hypothalamic Y1/Y5 receptors, while neuroprotection involves hippocampal Y1 signaling. Use tissue-specific knockout models to isolate pathways .
  • Temporal factors : Acute vs. chronic NPY administration may yield divergent outcomes; design longitudinal studies with staggered timepoints .

Q. What validation steps are essential when comparing NPY (1-24) amide to commercial analogs or biosimilars?

  • Quality control : Require certificates of analysis (CoA) for purity, endotoxin levels, and sterility .
  • Functional equivalence : Replicate key assays (e.g., vas deferens twitch inhibition) across batches to confirm bioactivity .
  • Regulatory alignment : Follow non-biological complex drug (NBCD) guidelines for similarity assessment, including in vivo efficacy studies .

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